2-Piperidinone, 6-hydroxy-1-(phenylmethyl)-
Description
2-Piperidinone, 6-hydroxy-1-(phenylmethyl)-, is a heterocyclic organic compound characterized by a six-membered lactam ring (piperidinone core) substituted with a hydroxyl group at position 6 and a benzyl (phenylmethyl) group at position 1.
The benzyl and hydroxyl substituents likely influence its physicochemical properties, such as solubility and lipophilicity, which are critical for interactions with biological targets. For instance, the phenylmethyl group may enhance membrane permeability, while the hydroxyl group could contribute to hydrogen bonding or antioxidant activity .
Properties
IUPAC Name |
1-benzyl-6-hydroxypiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11-7-4-8-12(15)13(11)9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYOSKLMMXDIAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C(=O)C1)CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435642 | |
| Record name | 2-Piperidinone, 6-hydroxy-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88460-82-6 | |
| Record name | 2-Piperidinone, 6-hydroxy-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of N-Hydroxy-Cyclopentyl Imine Derivatives
A patented method for preparing 2-piperidinone derivatives involves the use of N-hydroxy-cyclopentyl imine as a key intermediate. The process includes:
- Substitution reaction of N-hydroxy-cyclopentyl imine with p-toluenesulfonyl chloride in an alkaline aqueous medium to form an intermediate ester.
- Rearrangement of this intermediate to yield the 2-piperidinone core.
- Purification by filtration, solvent extraction, drying, and vacuum distillation to obtain high purity (>98%) 2-piperidinone.
| Step | Reagents/Conditions | Temperature/Time | Notes |
|---|---|---|---|
| 1 | N-hydroxy-cyclopentyl imine + acetone | 0–5 °C, ice-water bath | Cooling to control reaction |
| 2 | Mix with 25% (w/w) inorganic alkali solution | Room temperature | Alkaline environment |
| 3 | Add p-toluenesulfonyl chloride in batches | Room temperature, 10–12 h | Substitution reaction |
| 4 | Add 25% (w/w) concentrated ammonia water | Adjust pH to 8–10 | Neutralization |
| 5 | Filtration + hydrophobic solvent extraction | Room temperature | Removal of salts and impurities |
| 6 | Vacuum distillation | 5–10 mmHg, 130–150 °C | Isolation of pure product |
This method is efficient for producing 2-piperidinone with high purity but requires careful control of pH and temperature during substitution and rearrangement steps.
Modern One-Pot and Photocatalytic Methods
Organophotocatalysed One-Step Synthesis via [1 + 2 + 3] Strategy
Recent advances have introduced organophotocatalysis to access substituted 2-piperidinones, including hydroxy and benzyl derivatives, in a single step:
- Uses visible light to activate a photocatalyst (PC), which oxidizes alkenes to radical cations.
- Ammonia (from ammonium salts) traps the radical cation intermediate.
- Subsequent radical addition to unsaturated carbonyl compounds forms intermediates that cyclize intramolecularly to yield 2-piperidinones.
- This method tolerates diverse functional groups including free alcohols and aromatic substituents, enabling synthesis of complex derivatives such as 6-hydroxy-1-(phenylmethyl)-2-piperidinone.
| Substrate Type | Product Type | Yield (%) | Notes |
|---|---|---|---|
| Terminal and internal alkenes | 3,5-disubstituted 2-piperidinones | 40–70 | Good chemoselectivity |
| 1,1-Disubstituted styrenes | 3,5,5-trisubstituted 2-piperidinones | Moderate | Moderate yields |
| Free alcohol-containing substrates | Hydroxy-substituted piperidinones | Moderate | Functional group tolerance |
| Vinyl silyl ethers | Bicyclic 2-piperidinones | 41 | Single diastereomer obtained |
| Cyclic aliphatic alkenes | Octahydro-2H-cyclopenta[b]pyridin-2-one | 53 | Aliphatic ring systems tolerated |
This method offers mild conditions, scalability, and late-stage functionalization of complex molecules, making it highly versatile for preparing 2-piperidinone derivatives with hydroxy and benzyl groups.
Comparative Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Limitations | Typical Yield/Purity |
|---|---|---|---|---|
| Classical substitution & rearrangement | N-hydroxy-cyclopentyl imine, p-toluenesulfonyl chloride, alkali, ammonia | High purity (>98%), well-established | Multi-step, temperature/pH sensitive | >98% purity after distillation |
| Organophotocatalytic one-pot | Photocatalyst, visible light, ammonium salts, alkenes, unsaturated carbonyls | Mild, functional group tolerant, scalable | Moderate yields, requires photochemical setup | 40–70% yields typical |
| Reductive amination of piperidones | 1-(2-phenethyl)-4-piperidone, aniline, sodium triacetoxyborohydride | High yield, simple purification | Specific to certain substitution patterns | Up to 87% yield (related intermediates) |
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-6-hydroxypiperidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include substituted piperidines, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Benzyl-6-hydroxypiperidin-2-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-benzyl-6-hydroxypiperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to act as antagonists of the chemokine receptor CCR5, which plays a crucial role in the entry of HIV-1 into host cells . The compound’s basic nitrogen atom forms a strong salt-bridge interaction with the receptor, while its lipophilic groups enhance binding affinity .
Comparison with Similar Compounds
Structural Analogs of 2-Piperidinone
The following table compares 2-Piperidinone, 6-hydroxy-1-(phenylmethyl)-, with key analogs:
Key Findings from Comparative Analysis
Substituent Impact on Bioactivity: The phenylmethyl group in 6-hydroxy-1-(phenylmethyl)-2-piperidinone may enhance lipophilicity, promoting interactions with bacterial membranes. This is analogous to N-[4-bromo-n-butyl]-2-piperidinone, where the bromoalkyl chain likely contributes to its antimicrobial efficacy in Ocimum tenuiflorum . Hydroxyl groups (e.g., at position 6) are associated with antioxidant properties and hydrogen bonding, which could modulate enzyme inhibition or receptor binding .
Antimicrobial Activity: 2-Piperidinone derivatives from Streptomyces and Dietzia spp. exhibit broad-spectrum antimicrobial activity, inhibiting pathogens like Staphylococcus aureus . Mixtures containing 2-piperidinone and 2-pyrrolidinone-4-methyl show synergistic effects, suggesting that combining lactam derivatives enhances potency .
Analytical Identification Challenges: Advanced techniques like MetaboAnalystR 4.0 with deconvolution algorithms are required to resolve and identify 2-piperidinone derivatives in complex matrices, as seen in LC-MS workflows .
Structural Uniqueness: Derivatives like the chromone-lacking 2-piperidinone from Streptomyces levis highlight how minor structural variations (e.g., absence of fused aromatic rings) distinguish novel compounds from known analogs .
Biological Activity
2-Piperidinone, 6-hydroxy-1-(phenylmethyl)- is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, metabolic pathways, and therapeutic applications. The information presented here is derived from diverse research sources, including case studies and relevant findings.
Pharmacological Effects
Research indicates that 2-piperidinone derivatives exhibit various pharmacological activities, including:
- Antioxidant Activity : Compounds similar to 2-piperidinone have shown significant antioxidant properties, which are crucial in preventing oxidative stress-related diseases.
- Antimicrobial Activity : Preliminary studies suggest that piperidine derivatives can inhibit the growth of certain bacteria and fungi, indicating potential use as antimicrobial agents.
- CYP450 Interaction : Notably, 2-piperidone has been identified as a biomarker for CYP2E1 activity in mice. Its levels inversely correlate with CYP2E1 activity, suggesting its role in metabolic processes and potential toxicity assessments .
Metabolic Pathways
The metabolism of 2-piperidinone involves conversion to various hydroxy derivatives. In vivo studies have demonstrated that the compound can be metabolized to 6-hydroxy-2-piperidone through the action of cytochrome P450 enzymes (CYPs), particularly CYP2E1 . This pathway is crucial for understanding its pharmacokinetics and toxicity.
Study on CYP2E1 Activity
A significant study utilized a mass spectrometry-based metabolomic approach to investigate the relationship between 2-piperidone levels and CYP2E1 activity in different mouse models. The results indicated that:
- CYP2E1-null mice exhibited higher levels of 2-piperidone compared to wild-type mice due to impaired metabolism.
- Dose-dependent effects were observed when administering 2-piperidone, confirming its role as a substrate for CYP2E1 .
Antimicrobial Properties
Another study explored the antimicrobial activity of piperidine derivatives. The findings revealed that compounds with structural similarities to 2-piperidinone demonstrated effective inhibition against various bacterial strains, supporting their potential as therapeutic agents .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
